1,1-Dioxo-2,3-dihydrothiophene Sulfone Scaffold: Structural Differentiation from Non-Oxidized Thiophene Analogs
The 1,1-dioxo-2,3-dihydrothiophene (sulfone) moiety distinguishes this compound from non-oxidized thiophene and sulfoxide analogs. In WRN helicase inhibitor patent disclosures, the sulfone oxidation state is explicitly claimed as a critical structural feature for target engagement, with the dioxo group appearing as a conserved pharmacophoric element across the claimed compound series [1]. The sulfone group introduces a strong electron-withdrawing effect and serves as a hydrogen-bond acceptor, features absent in the corresponding thiophene or dihydrothiophene analogs [2].
| Evidence Dimension | Structural pharmacophore: sulfur oxidation state |
|---|---|
| Target Compound Data | 1,1-dioxo-2,3-dihydrothiophene (sulfone, S=O bonds present) |
| Comparator Or Baseline | Non-oxidized thiophene and sulfoxide analogs (lacking one or both S=O bonds) |
| Quantified Difference | Qualitative presence vs. absence of sulfone group; quantitative target binding data not publicly available for this specific compound |
| Conditions | Structural analysis from patent disclosures (WO2025104043A1); explicit quantitative comparator data not located in public domain |
Why This Matters
Procurement of the incorrect oxidation state analog will yield a compound with fundamentally different electronic and hydrogen-bonding properties, likely abolishing target binding.
- [1] WO2025104043A1 – Novel compounds, compositions and therapeutic uses thereof (WRN helicase inhibitors). WIPO (PCT), 2024. View Source
- [2] US9353102B2 – Non-annulated thiophenylamides. Hoffmann-La Roche Inc., 2016. See specification regarding sulfone-containing embodiments. View Source
